2-Pyrrolidinecarbonyl chloride, 5-oxo-

説明

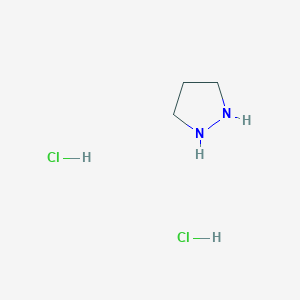

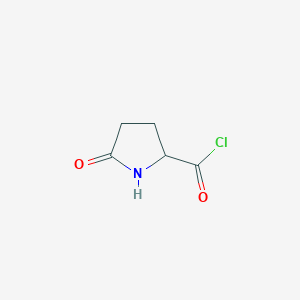

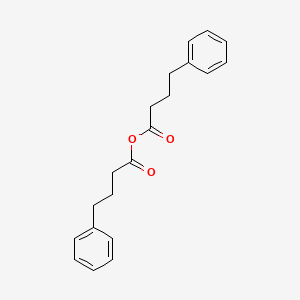

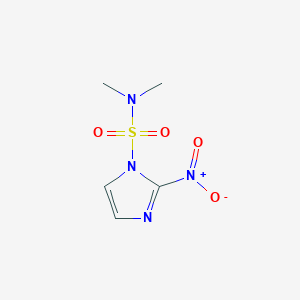

“2-Pyrrolidinecarbonyl chloride, 5-oxo-” is a chemical compound with the CAS Number: 55478-53-0 . It has a linear formula of C5 H6 Cl N O2 and a molecular weight of 147.56 . The compound is also known as 5-Oxo-2-pyrrolidinecarbonyl chloride .

Synthesis Analysis

The synthesis of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” involves a two-stage process . In the first stage, L-Pyroglutamic acid is refluxed with 1,1,1,3,3,3-hexamethyl-disilazane and saccharin for 2.5 hours . The silyl ester obtained is then dissolved in methylene dichloride, and oxalyl chloride is added slowly over 30 minutes . The mixture is stirred at room temperature for 60 minutes and then refluxed until the end of gas evolution .Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” contains a total of 15 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” include a molecular weight of 147.56 and a linear formula of C5 H6 Cl N O2 .科学的研究の応用

Beckmann Reaction in Pyrroles

The Beckmann reaction of oximes, involving 2-pyrrolidinecarbonyl derivatives, highlights the transformation of pyrrole oximes to cyano-pyrrolones and pyrroline-ring-opened products. This reaction showcases the reactivity and potential applications of such compounds in organic synthesis (Mataka, Suzuki, Sawada, & Tashiro, 1993).

Synthesis of Highly Substituted Pyrroles

Research demonstrates the synthesis of 5-aryl-2-oxopyrrole derivatives from 2-pyrrolidinecarbonyl chloride, 5-oxo-, highlighting their utility as synthons for creating highly substituted pyrroles. This process involves reactions with electrophiles and has been explored for synthesizing complex polycyclic compounds (Metten, Kostermans, Van Baelen, Smet, & Dehaen, 2006).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized in the synthesis of benzothiazines using 2-pyrrolidinecarbonyl chloride, 5-oxo-derivatives. This technique offers rapid synthesis and high yields, indicating the method's efficiency and potential in pharmaceutical agent synthesis (Ashok, Pallavi, Reddy, & Rao, 2006).

Oxidation Studies in Pyrrole

The oxidation of pyrrole, involving 2-pyrrolidinecarbonyl derivatives, has been analyzed to determine the structure of the oxidation product. This research contributes to understanding the chemical behavior of pyrrole derivatives in oxidation reactions (Chierici & Gardini, 1966).

Multicomponent Synthesis Involving Pyrrole Derivatives

The multicomponent synthesis involving 2-pyrrolidinecarbonyl chloride, 5-oxo-, has been explored for generating polysubstituted pyrrolopyridines. This novel approach indicates the compound's versatility in creating complex molecular structures (Sun, Janvier, Zhao, Bienaymé, & Zhu, 2001).

Safety and Hazards

将来の方向性

The pyrrolidine ring, which is a part of “2-Pyrrolidinecarbonyl chloride, 5-oxo-”, is a versatile scaffold for novel biologically active compounds . This suggests that “2-Pyrrolidinecarbonyl chloride, 5-oxo-” and its derivatives could have potential applications in drug discovery .

Relevant Papers The relevant papers retrieved discuss the use of the pyrrolidine ring in drug discovery . These papers highlight the versatility of the pyrrolidine ring as a scaffold for novel biologically active compounds .

特性

IUPAC Name |

5-oxopyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPSSGICDJKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

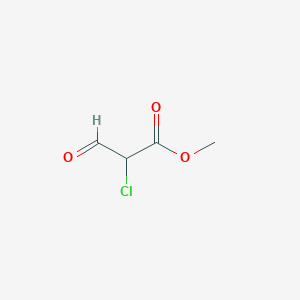

C1CC(=O)NC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495306 | |

| Record name | 5-Oxoprolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinecarbonyl chloride, 5-oxo- | |

CAS RN |

55478-53-0 | |

| Record name | 5-Oxoprolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)

![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)